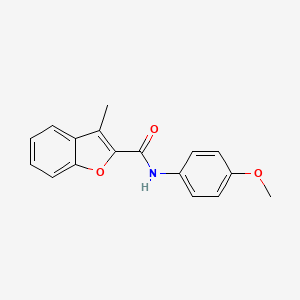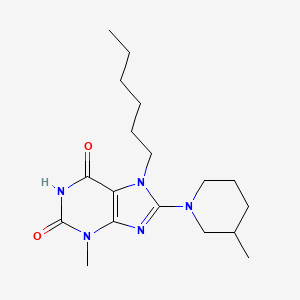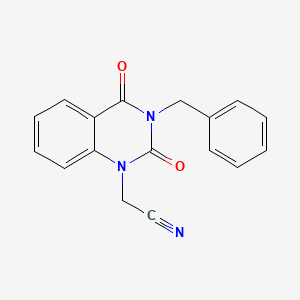![molecular formula C20H19N3O2 B6419046 1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 946276-49-9](/img/structure/B6419046.png)
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one, commonly referred to as OMP-P, is a synthetic compound that has recently been studied for its potential medical applications. OMP-P is an aryloxadiazole derivative containing a pyrrolidin-2-one moiety and is structurally related to several other compounds, including 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (OMP-TCA) and 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). OMP-P has been studied for its ability to act as an anti-inflammatory and anti-cancer agent, as well as its potential to be used as a potential therapeutic agent in the treatment of neurological disorders.
Wissenschaftliche Forschungsanwendungen
OMP-P has been studied for its potential medical applications. OMP-P has been found to possess anti-inflammatory and anti-cancer properties, and has been studied for its potential to be used as a therapeutic agent in the treatment of neurological disorders. OMP-P has also been studied for its potential to be used as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic diseases. In addition, OMP-P has been studied for its potential to be used as a therapeutic agent for the treatment of cardiovascular diseases and other inflammatory diseases.
Wirkmechanismus
The mechanism of action of OMP-P is not fully understood. However, it is believed that OMP-P may act as an anti-inflammatory and anti-cancer agent by modulating the activity of several enzymes and proteins involved in inflammation and cancer. OMP-P may also act as an anti-diabetic agent by modulating the activity of enzymes involved in glucose metabolism. In addition, OMP-P may act as an anti-inflammatory agent by modulating the activity of cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of OMP-P are not fully understood. However, OMP-P has been found to possess anti-inflammatory and anti-cancer properties. OMP-P has also been found to possess anti-diabetic, anti-obesity, and anti-metabolic properties. In addition, OMP-P has been found to possess anti-cardiovascular properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using OMP-P in laboratory experiments include its low cost, ready availability, and ease of use. In addition, OMP-P is a stable compound and can be stored for extended periods of time. The limitations of using OMP-P in laboratory experiments include the lack of information regarding its mechanism of action and its potential side effects.
Zukünftige Richtungen
The potential future directions for OMP-P include further research into its mechanism of action and potential side effects, as well as its potential therapeutic applications in the treatment of neurological disorders, diabetes, obesity, and other metabolic diseases. In addition, further research into the potential use of OMP-P as an anti-inflammatory and anti-cancer agent is warranted. Further research into the potential use of OMP-P as an anti-cardiovascular agent is also warranted. Finally, further research into the potential use of OMP-P as a drug delivery system is also warranted.
Synthesemethoden
OMP-P can be synthesized by a two-step process involving an initial amide synthesis, followed by a condensation reaction. The amide synthesis involves the reaction of 4-methylphenyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one) with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M). The condensation reaction involves the reaction of the resulting amide with 1-methyl-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (OMP-M) to form OMP-P.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-16(10-8-13)23-12-15(11-18(23)24)20-21-19(22-25-20)17-6-4-3-5-14(17)2/h3-10,15H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNILQAQCGUXFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)

![ethyl 2-[2-(2,6-dimethylmorpholin-4-yl)acetamido]-4-(5-methylfuran-2-yl)thiophene-3-carboxylate](/img/structure/B6418992.png)



![1-[5-(2,4-dichlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6419027.png)
![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)
![2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419057.png)
![2-{8-[(2,3-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419065.png)
![2-{1,3-dimethyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419073.png)